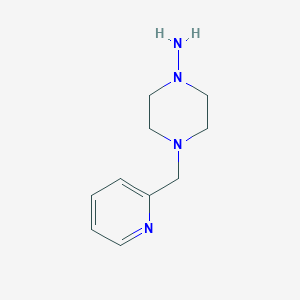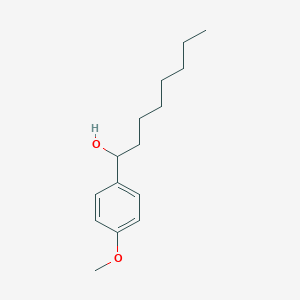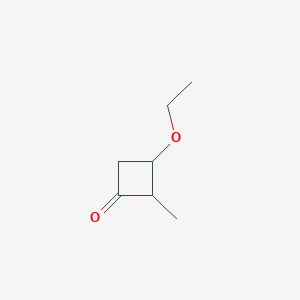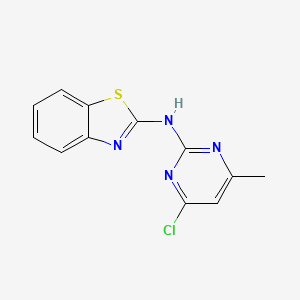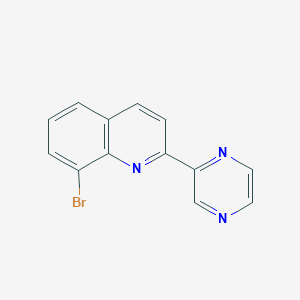
8-bromo-2-(2-pyrazinyl)Quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-bromo-2-(2-pyrazinyl)Quinoline is a heterocyclic compound that contains both quinoline and pyrazine moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of bromine and pyrazine groups in the quinoline structure enhances its chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the bromination of 8-hydroxyquinoline or 8-aminoquinoline using bromine or N-bromosuccinimide (NBS) under controlled conditions . The resulting brominated quinoline is then reacted with pyrazine derivatives to form the desired compound.
Industrial Production Methods
Industrial production of 8-bromo-2-(2-pyrazinyl)Quinoline may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
8-bromo-2-(2-pyrazinyl)Quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinoline derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products Formed
Substitution Products: Various substituted quinolines depending on the nucleophile used.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinoline derivatives.
Coupling Products: Biaryl compounds with extended conjugation.
科学的研究の応用
8-bromo-2-(2-pyrazinyl)Quinoline has diverse applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: Employed in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: Investigated for its potential as a fluorescent probe and in the study of enzyme inhibition.
作用機序
The mechanism of action of 8-bromo-2-(2-pyrazinyl)Quinoline involves its interaction with biological targets such as enzymes and receptors. The bromine and pyrazine groups enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The compound can form coordination complexes with metal ions, which may play a role in its biological effects .
類似化合物との比較
Similar Compounds
8-hydroxyquinoline: Known for its antimicrobial and chelating properties.
8-aminoquinoline: Used in antimalarial drugs.
8-methoxyquinoline: Exhibits various biological activities.
Uniqueness
8-bromo-2-(2-pyrazinyl)Quinoline is unique due to the presence of both bromine and pyrazine groups, which enhance its chemical reactivity and biological activity compared to other quinoline derivatives. This dual functionality makes it a valuable compound for diverse applications in medicinal chemistry and material science .
特性
分子式 |
C13H8BrN3 |
|---|---|
分子量 |
286.13 g/mol |
IUPAC名 |
8-bromo-2-pyrazin-2-ylquinoline |
InChI |
InChI=1S/C13H8BrN3/c14-10-3-1-2-9-4-5-11(17-13(9)10)12-8-15-6-7-16-12/h1-8H |
InChIキー |
BFTOIUUJWOVPPE-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)Br)N=C(C=C2)C3=NC=CN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


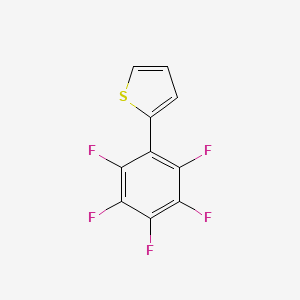
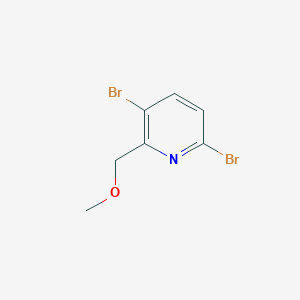
![(1R,4R,5R)-2-azabicyclo[2.2.2]octan-5-ol;hydrochloride](/img/structure/B13906190.png)
![Diethyl 5-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13906193.png)
![3-Chloro-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde](/img/structure/B13906195.png)
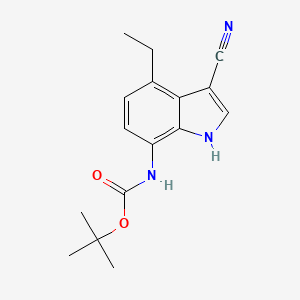
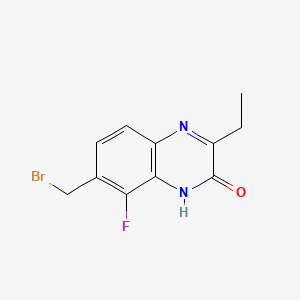
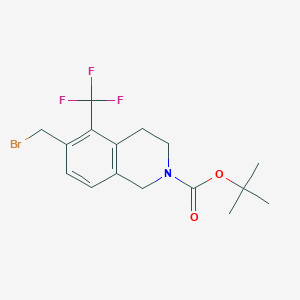
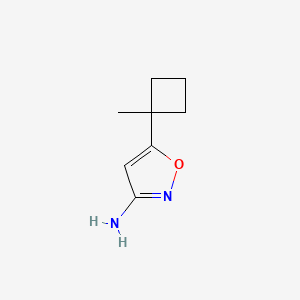
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B13906244.png)
